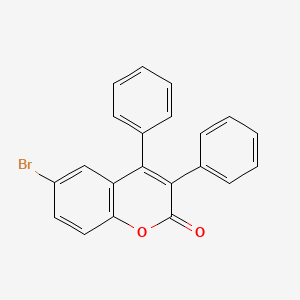

6-Bromo-3,4-diphenylcoumarin

Description

6-Bromo-3,4-diphenylcoumarin is a brominated coumarin derivative featuring two phenyl substituents at the 3- and 4-positions and a bromine atom at the 6-position. Coumarins are aromatic heterocyclic compounds with a benzopyrone backbone, widely studied for their optical properties, biological activities (e.g., anticoagulant, antimicrobial), and applications in materials science. The bromine substitution enhances electrophilic reactivity and may influence photophysical properties, making this compound a candidate for further functionalization or pharmaceutical development .

Properties

IUPAC Name |

6-bromo-3,4-diphenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrO2/c22-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(21(23)24-18)15-9-5-2-6-10-15/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLBGZQCJLDDST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3,4-diphenylcoumarin typically involves the bromination of 3,4-diphenylcoumarin. One common method is the Pechmann condensation, where phenol reacts with a β-keto ester in the presence of a strong acid catalyst to form the coumarin core. The bromination is then carried out using bromine or a brominating agent under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3,4-diphenylcoumarin undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions

Major Products: The major products formed from these reactions include various substituted coumarins, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Research indicates that 6-bromo-3,4-diphenylcoumarin exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for developing new anticancer therapies. The compound's mechanism of action may involve inducing apoptosis in cancer cells and inhibiting key signaling pathways associated with tumor growth .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activities. It shows effectiveness against a range of bacterial strains, suggesting potential use in treating infections caused by resistant bacteria. The structure-activity relationship studies indicate that modifications to the coumarin backbone can enhance its antimicrobial efficacy .

Anti-inflammatory Effects

this compound has demonstrated anti-inflammatory properties in various assays. It may act as an inhibitor of pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Biological Research Applications

Fluorescent Probes

Due to its unique structural features, this compound is utilized as a fluorescent probe in biological studies. Its fluorescence properties allow it to be used in imaging applications to track cellular processes and interactions in real-time .

Enzyme Inhibition Studies

The compound has been employed in research aimed at understanding enzyme inhibition mechanisms. It serves as a model compound to study interactions with various enzymes, contributing to the development of new inhibitors for therapeutic use.

Industrial Applications

Synthesis of Heterocycles

In synthetic organic chemistry, this compound is used as a building block for creating complex heterocyclic compounds. Its reactivity allows for the synthesis of various derivatives that are important in pharmaceuticals and agrochemicals .

Environmental Monitoring

The compound has applications in developing fluorescent dyes and sensors for environmental monitoring. Its ability to interact with specific analytes makes it suitable for detecting pollutants and toxins in environmental samples .

Case Studies

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-diphenylcoumarin involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Brominated Compounds

Molecular and Structural Features

6-Bromo-3,4-diphenylcoumarin :

- Molecular Formula : Hypothetically $ C{21}H{13}BrO_2 $ (based on coumarin backbone + substituents).

- Molar Mass : ~377.24 g/mol.

- Key Features : Bromine at position 6, two phenyl groups at positions 3 and 3.

- 6-Bromo-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one (): Molecular Formula: $ C9H{10}BrN_2O $. Molar Mass: 257.10 g/mol.

- 6-Bromo-3,4-dihydro-1(2H)-naphthalenone (): Molecular Formula: $ C{10}H9BrO $. Molar Mass: 225.08 g/mol. Key Features: Brominated tetralone derivative, used in synthetic organic chemistry .

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | $ C{21}H{13}BrO_2 $ | 377.24* | Br, 3,4-diphenyl |

| 6-Bromo-3,3-dimethyl-pyrrolopyridinone | $ C9H{10}BrN_2O $ | 257.10 | Br, dimethyl |

| 6-Bromo-3,4-dihydro-naphthalenone | $ C{10}H9BrO $ | 225.08 | Br, dihydro-naphthalenone |

*Estimated based on structural similarity.

Reactivity and Functionalization

Bromine in aromatic systems facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization. For example:

- The bromine in this compound could undergo palladium-catalyzed coupling to introduce aryl or alkenyl groups, similar to strategies used for brominated pyrrolopyridinones .

- In contrast, 6-Bromo-3,4-dihydro-naphthalenone’s saturated ring may limit conjugation, reducing its utility in photochemical applications compared to coumarins .

Biological Activity

6-Bromo-3,4-diphenylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a bromine atom at the 6-position and two phenyl groups at the 3 and 4 positions of the coumarin backbone. This structural modification enhances its biological properties compared to simpler coumarin derivatives.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound across various cancer cell lines:

-

Cell Proliferation Inhibition :

- In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines, including breast (MCF-7), colon (SW480), and prostate (PC-3) cancer cells. The compound showed IC50 values ranging from 5 to 15 µM, indicating a potent effect compared to standard chemotherapeutics like doxorubicin .

-

Mechanisms of Action :

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of the caspase cascade and modulation of Bcl-2 family proteins. Specifically, it upregulates pro-apoptotic factors while downregulating anti-apoptotic proteins .

- Cell Cycle Arrest : Studies indicate that this compound causes G1 phase cell cycle arrest by inhibiting cyclin D1 and CDK4 expression, which are critical for cell cycle progression .

Comparative Biological Activity

A comparative analysis with other coumarin derivatives reveals that this compound possesses superior anticancer activity. The following table summarizes the IC50 values for various coumarin derivatives against MCF-7 cells:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 10 | Induces apoptosis; G1 arrest |

| Coumarin A | 25 | Induces apoptosis |

| Coumarin B | 30 | Cell cycle arrest |

| Coumarin C | 40 | Antioxidant activity |

Case Study 1: Breast Cancer

A study investigated the effects of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations (0–50 µM) over a period of 48 hours. Results indicated a dose-dependent decrease in cell viability with significant induction of apoptosis as evidenced by increased caspase-3 activity and Annexin V staining .

Case Study 2: Prostate Cancer

In another study focusing on PC-3 prostate cancer cells, treatment with this compound resulted in reduced cell migration and invasion capabilities. The compound inhibited epithelial-mesenchymal transition markers such as N-cadherin and vimentin while enhancing E-cadherin expression .

Safety and Toxicology

While promising in terms of efficacy, safety profiles must also be considered. Preliminary toxicological assessments indicate low toxicity in normal cells at therapeutic doses. Further studies are required to evaluate long-term effects and potential side effects in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.